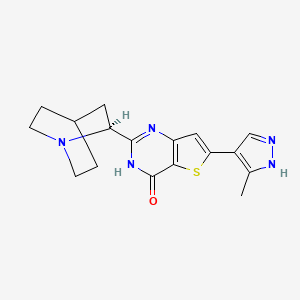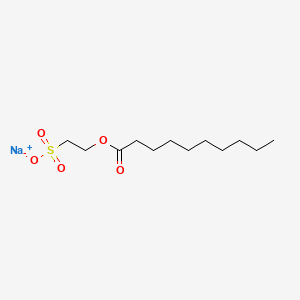
Sodium caproyl isethionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium caproyl isethionate is a biochemical.
Scientific Research Applications
Thermal Degradation and Manufacturing Processes
- Sodium lauroyl isethionate, a variant closely related to sodium caproyl isethionate, is commonly used in personal care formulations. Research highlights the importance of controlling thermal degradation during manufacturing. Elevated temperatures can significantly compromise the product's performance, efficiency, color, and odor. Studies suggest that manufacturing under inert conditions with a maximum temperature of 250 °C is necessary to maintain product quality and avoid significant degradation (Jeraal, Roberts, Mcrobbie, & Harbottle, 2019).
Physicochemical Characterization
- The physicochemical properties of sodium lauroyl isethionate, another variant, have been studied to understand its solubility, crystallizability, and surface tension characteristics. These studies are critical for improving its application in personal care products. Surface tension measurements, for instance, help in determining the optimal concentration for effective use (Jeraal, Roberts, Mcrobbie, & Harbottle, 2017).
Lipase Activity Measurement
- This compound has been used in the synthesis of caproyl esters for the purpose of measuring lipase activity in milk. This application is significant in understanding the biochemical properties of milk and its derivatives (Forster, Jensen, & Plath, 1955).
Improvement of Intestinal Absorption
- Sodium caprate, closely related to this compound, has been researched for its role in enhancing the permeability of drugs across intestinal epithelial layers. This property is crucial for improving drug delivery systems, particularly for oral administration of certain medications (Lindmark et al., 1998).
Analysis in Soap Production
- The determination of sodium isethionate in soap production streams is crucial for quality control. Analytical methods like suppressed ion chromatography have been used for this purpose, ensuring the consistent quality of soap products (Rasmussen, Omelczenko, & McPherson, 1993).
Enhancement of Cornstarch Adhesion
- Phosphorylation/caproylation of cornstarch, which involves this compound, has been explored to improve its adhesion to polylactic acid and cotton fibers. This has implications for applications in various industrial processes, including textile production (Li et al., 2019).
Solubilization in Detergent Systems
- Sodium cocoyl isethionate, a related compound, has been studied for its solubilization properties in water, which is essential for its use in liquid detergent systems. Understanding its solubility behavior is key to developing effective cleansing products (Sun, Parr, & Erickson, 2003).
Biomedical Imaging Applications
- Sodium MRI, which could involve this compound, offers potential biomedical applications such as in vivo tissue viability assessment and cell integrity analysis. This technique is important in diagnostic imaging and understanding the prognosis of diseases (Madelin & Regatte, 2013).
properties
CAS RN |
29454-06-6 |
|---|---|
Molecular Formula |
C12H23NaO5S |
Molecular Weight |
302.36 |
IUPAC Name |
sodium;2-decanoyloxyethanesulfonate |
InChI |
InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-12(13)17-10-11-18(14,15)16;/h2-11H2,1H3,(H,14,15,16);/q;+1/p-1 |
InChI Key |
BUGBPNOGBVBQSY-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Sodium caproyl isethionate; Decanoic acid, 2-sulfoethyl ester, sodium salt; 7K2K7966IN; Decanoic acid, 2-sulfoethyl ester, sodium salt (1:1). |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



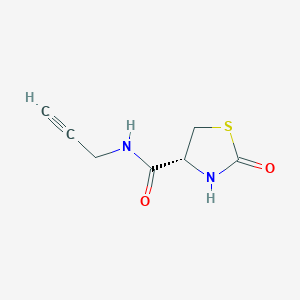

![6-Amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one](/img/structure/B610828.png)
![5-[2,3-Bis(Chloranyl)phenyl]-2-[(3~{r},5~{s})-3,5-Dimethylpiperazin-1-Yl]pyrimidin-4-Amine](/img/structure/B610829.png)

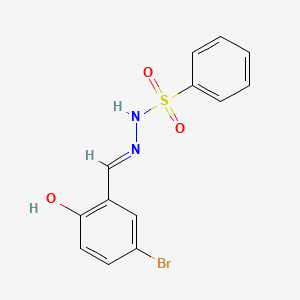
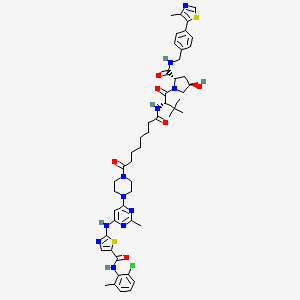
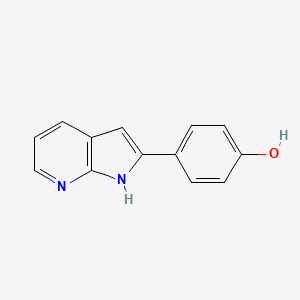
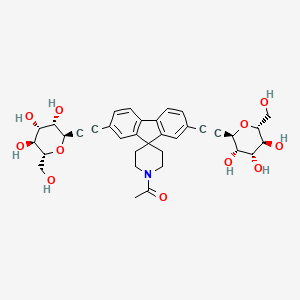
![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)
![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)
